molecular formula C6HBrF3NO2 B3153623 2-Bromo-1,3,5-trifluoro-4-nitrobenzene CAS No. 762297-93-8

2-Bromo-1,3,5-trifluoro-4-nitrobenzene

Cat. No.: B3153623
CAS No.: 762297-93-8
M. Wt: 255.98 g/mol
InChI Key: SYTFXOAIAHTGBO-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is a chemical compound with the empirical formula C6HBrF3NO2 . It is a solid substance and is considered an important pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=N+C(F)=C(F)C=C1Br)[O-] . The InChI code for this compound is 1S/C6HBrF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H .


Physical and Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Environmental Science and Flame Retardants

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is related to novel brominated flame retardants (NBFRs), substances that have seen increasing application and are of concern due to their potential environmental impact and toxicity. Research into NBFRs, including compounds related to this compound, has highlighted the need for further study into their occurrence, environmental fate, and the effects of their use in consumer products. High concentrations of various NBFRs have been reported in indoor environments, raising concerns about their safety and the need for optimized analytical methods to monitor these substances effectively (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical and Synthetic Chemistry

The compound is also relevant in discussions about photosensitive protecting groups in synthetic chemistry. Protecting groups such as 2-nitrobenzyl and derivatives thereof are instrumental in the synthesis of complex molecules, indicating that compounds like this compound could play a role in developing new synthetic pathways or protecting group strategies (Amit, Zehavi, & Patchornik, 1974).

Material Science

In material science, related compounds are used to create nanostructured luminescent micelles, which serve as efficient probes for sensing nitroaromatic and nitramine explosives. This application underscores the importance of such compounds in developing new materials for security and forensic applications, demonstrating their versatility beyond simple chemical reagents (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Environmental Chemistry

Research into the atmospheric presence of nitrated phenols, including compounds structurally related to this compound, has provided insights into the sources, transformation, and impact of these substances in the environment. The findings point to the need for comprehensive studies on the atmospheric chemistry of nitrated compounds, including their formation pathways and environmental fate (Harrison, Barra, Borghesi, Vione, Arsene, & Olariu, 2005).

Safety and Hazards

2-Bromo-1,3,5-trifluoro-4-nitrobenzene is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It is also classified as a combustible substance .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,3,5-trifluoro-4-nitrobenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound can modulate the expression of genes related to cytokine production and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and redox balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. This binding often involves interactions with specific amino acid residues, such as cysteine or histidine. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in cell culture studies has shown that it can lead to cumulative oxidative damage and alterations in cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage, oxidative stress, and disruption of metabolic processes. These effects highlight the importance of dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by phase I and phase II enzymes, including cytochrome P450s and glutathione S-transferases. These metabolic processes can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which influence its localization and accumulation. The compound’s lipophilic nature allows it to readily cross cell membranes, affecting its distribution within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to the endoplasmic reticulum, mitochondria, and cytosol, where it can exert its biochemical effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

2-bromo-1,3,5-trifluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrF3NO2/c7-4-2(8)1-3(9)6(5(4)10)11(12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTFXOAIAHTGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (1.3° C.) mixture of 1-bromo-2,4,6-trifluorobenzene (30.0 g, 142 mmol) and H2SO4 (115 mL) was added HNO3 (68%, 102 mL) over 1.5 h at such a rate that the internal temperature was <8° C. After stirring at 0° C. for 2 h, the resulting mixture was poured into ice water (1850 mL), stirred vigorously for 30 min and extracted with CH2Cl2 (3×600 mL). The combined organic layers were washed with water (2×600 mL), dried over MgSO4, filtered and concentrated in vacuo to give the desired product as a clear yellow oil (35.0 g, 99% yield). 1H NMR (CDCl3) δ 7.01 (ddd, J=2.4, 7.8, 9.3 Hz, 1H); 19F NMR (CDCl3) δ −116.20 to −116.10, −107.73 to −107.71, −93.80 to −93.70.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
reactant
Reaction Step One
Name
Quantity
102 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1850 mL
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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